molecular formula C18H23FN4O3 B2861940 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea CAS No. 894028-01-4

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea

Cat. No. B2861940
CAS RN: 894028-01-4
M. Wt: 362.405
InChI Key: JIIHCWRJTMFMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C18H23FN4O3 and its molecular weight is 362.405. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

The orexin system, which includes orexins (OX) and their receptors (OXR), plays a significant role in regulating feeding, arousal, stress, and drug abuse. Research has shown that antagonists targeting the orexin system can modulate compulsive food consumption, highlighting potential therapeutic applications for eating disorders with a compulsive component. For example, compounds like SB-649868, which acts as a dual OX1/OX2R antagonist, have been shown to selectively reduce binge eating in animal models without affecting standard food intake, demonstrating the importance of OX1R mechanisms in binge eating behaviors (Piccoli et al., 2012).

Central Nervous System Agents

A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has been synthesized and evaluated for pharmacological activity. Certain derivatives have demonstrated anxiolytic activity, and modifications to the phenyl ring have been found to impart muscle-relaxant properties that are thought to be centrally mediated. This suggests that specific urea derivatives could serve as potential treatments for anxiety and muscle relaxation (Rasmussen et al., 1978).

Skin Penetration Enhancers

Urea analogues have been assessed as skin penetration enhancers, particularly for the model penetrant 5-fluorouracil. Research has shown that certain urea derivatives can significantly enhance the permeability of compounds through human skin, potentially improving the efficacy of topical formulations (Williams & Barry, 1989).

Sensing Applications

Urea-linked 1,2,3-triazole-based sensors have been synthesized and evaluated for their ability to selectively sense anions and cations. This research demonstrates the utility of urea derivatives in the development of selective sensors, with potential applications in environmental monitoring, diagnostics, and research tools (Rani et al., 2020).

properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3/c19-13-4-1-5-15(10-13)23-12-14(11-17(23)25)21-18(26)20-7-3-9-22-8-2-6-16(22)24/h1,4-5,10,14H,2-3,6-9,11-12H2,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIHCWRJTMFMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.